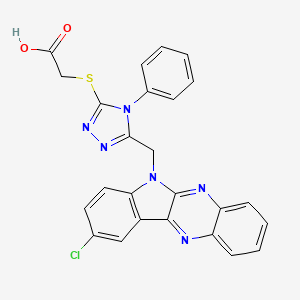
Sodium (4-fluorocyclohexyl)methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4-fluorocyclohexyl)methanesulfinate is an organosulfur compound that features a sodium sulfinate group attached to a 4-fluorocyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-fluorocyclohexyl)methanesulfinate typically involves the reaction of 4-fluorocyclohexylmethanesulfonyl chloride with a sodium sulfinate source. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a polar solvent such as methanol or water. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity. The product is typically isolated by filtration, followed by recrystallization to obtain a pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Sodium (4-fluorocyclohexyl)methanesulfinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used under basic conditions.
Major Products
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted cyclohexyl derivatives
Aplicaciones Científicas De Investigación
Sodium (4-fluorocyclohexyl)methanesulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium (4-fluorocyclohexyl)methanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, making it versatile in forming different chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- Sodium ethylsulfinate
Uniqueness
Sodium (4-fluorocyclohexyl)methanesulfinate is unique due to the presence of the 4-fluorocyclohexyl group, which imparts distinct chemical properties and potential biological activities compared to other sodium sulfinates. This makes it particularly valuable in specialized synthetic applications and research .
Propiedades
Fórmula molecular |
C7H12FNaO2S |
|---|---|
Peso molecular |
202.22 g/mol |
Nombre IUPAC |
sodium;(4-fluorocyclohexyl)methanesulfinate |
InChI |
InChI=1S/C7H13FO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h6-7H,1-5H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
MZHJFPRNNNXSGW-UHFFFAOYSA-M |
SMILES canónico |
C1CC(CCC1CS(=O)[O-])F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)




